5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde is a unique organic compound characterized by its spirocyclic structure. The presence of a difluoromethyl group and an aldehyde functional group makes it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde typically involves the cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst. This visible-light-induced intramolecular [2 + 2] cycloaddition proceeds through a triplet excited state, resulting in the formation of the spirocyclic framework .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis protocols used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylic acid.
Reduction: Formation of 5-(Difluoromethyl)spiro[2.3]hexan-5-ylmethanol.
Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic frameworks.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of functional materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde involves its reactivity with various chemical reagents. The difluoromethyl group and aldehyde functional group play crucial roles in its chemical behavior. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
5-(Difluoromethyl)spiro[2.3]hexan-5-amine: Similar spirocyclic structure with an amine functional group.
5-(Difluoromethyl)spiro[2.3]hexan-5-ylmethanol: Similar spirocyclic structure with a primary alcohol functional group.
Uniqueness
5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde is unique due to the presence of both a difluoromethyl group and an aldehyde functional group. This combination imparts distinct reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C8H10F2O |
---|---|
Molecular Weight |
160.16 g/mol |
IUPAC Name |
5-(difluoromethyl)spiro[2.3]hexane-5-carbaldehyde |
InChI |
InChI=1S/C8H10F2O/c9-6(10)8(5-11)3-7(4-8)1-2-7/h5-6H,1-4H2 |
InChI Key |
HKPVDOGVWGWLKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C2)(C=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.